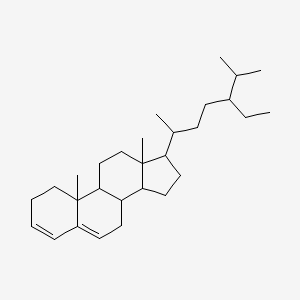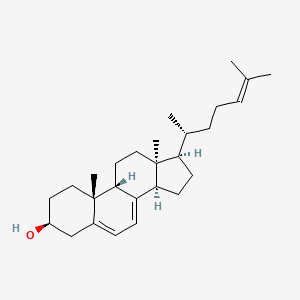
Lewis A trisaccharide methyl glycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lewis A Trisaccharide, Methyl Glycoside: is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a trisaccharide, meaning it consists of three monosaccharide units linked together. It is often used to study carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Lewis A Trisaccharide, Methyl Glycoside typically involves the chemical modification of an oligosaccharide. The process includes glycosylation reactions where glycosyl donors and acceptors are combined under specific conditions to form glycosidic bonds. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods: : Industrial production of Lewis A Trisaccharide, Methyl Glycoside is less common due to its specialized use in research. when produced on a larger scale, the process involves automated glycan assembly techniques, which allow for the efficient and precise synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: : Lewis A Trisaccharide, Methyl Glycoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodate or bromine water.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Periodate, bromine water
Reduction: Sodium borohydride
Substitution: Acetyl chloride, benzoyl chloride
Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in the formation of aldehydes or ketones, while reduction of carbonyl groups yields alcohols .
Aplicaciones Científicas De Investigación
Lewis A Trisaccharide, Methyl Glycoside has a wide range of applications in scientific research, including:
Chemistry: Used to study carbohydrate chemistry and glycosylation reactions.
Biology: Investigates the role of glycans in biological systems, including cell-cell recognition and signaling.
Medicine: Researches potential therapeutic applications, such as the development of glycan-based vaccines and drugs.
Industry: Utilized in the production of glycan-based materials and biotechnological applications
Mecanismo De Acción
The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s effects are mediated through the recognition and binding of its glycan structures by specific receptors or enzymes, which can trigger downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Lewis X Trisaccharide, Methyl Glycoside
- Lewis B Trisaccharide, Methyl Glycoside
- Lewis Y Trisaccharide, Methyl Glycoside
Comparison: : Lewis A Trisaccharide, Methyl Glycoside is unique in its specific glycan structure, which determines its binding affinity and specificity for certain glycan-binding proteins. Compared to similar compounds, it may exhibit different biological activities and interactions due to variations in its monosaccharide composition and glycosidic linkages .
Propiedades
Fórmula molecular |
C21H37NO15 |
|---|---|
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
N-[6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
Clave InChI |
GGCROZRVVJQWNN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


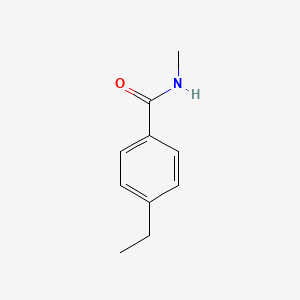
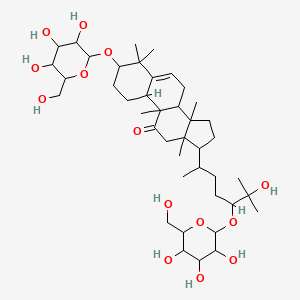
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)


![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)

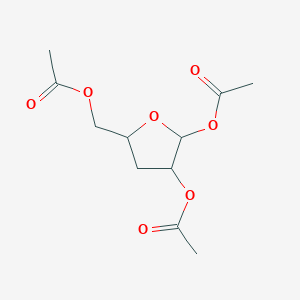
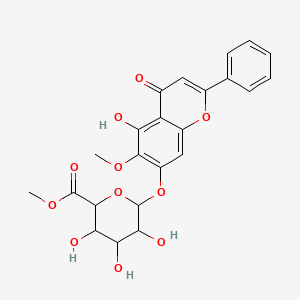
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)
